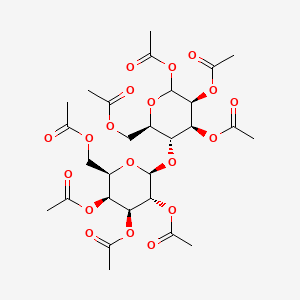

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose

Descripción general

Descripción

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate derivative that has garnered significant interest in scientific research due to its intricate structure and diverse applications. This compound is a key component in the biosynthesis of complex carbohydrates and glycoconjugates, playing a crucial role in cell-cell recognition, signal transduction, and adhesion processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose typically involves the acetylation of 4-O-|A-Galactopyranosyl-D-mannopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the complete acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where hydroxyl groups are replaced by other functional groups such as halides.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .

Major Products Formed

The major products formed from these reactions include acetylated derivatives, carboxylic acids, alcohols, and substituted compounds, depending on the type of reaction and reagents used .

Aplicaciones Científicas De Investigación

Applications in Biotechnology

Glycobiology Research : The compound serves as a valuable tool for studying glycan interactions and their biological implications. Its structure allows researchers to explore how carbohydrates influence cellular processes.

Case Study : In a study examining the adhesion of Candida albicans to epithelial cells, derivatives of this compound were utilized as glycomimetic inhibitors. The results indicated that these compounds could effectively block adhesion, suggesting potential therapeutic applications in antifungal treatments .

Pharmaceutical Applications

Drug Development : The compound has been investigated for its role in developing carbohydrate-based drugs. Its acetylated form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Case Study : A recent study focused on the synthesis of glycomimetics derived from this compound demonstrated its effectiveness in inhibiting specific protein interactions associated with cancer progression. This highlights its potential as a lead compound in cancer therapeutics .

Chemical Research and Synthesis

Synthesis of Oligosaccharides : The compound is used in the modular synthesis of oligosaccharides relevant to plant cell wall components. Its derivatives facilitate the creation of complex sugar structures that can be employed in various biochemical assays.

| Synthesis Method | Application |

|---|---|

| Koenigs–Knorr Reaction | Synthesis of glycosides for biological studies |

| Convergent Block Strategy | Preparation of linear or branched β-(1→4)-linked D-galactosides |

Table 1: Comparison of Glycomimetic Inhibitors Derived from the Compound

Mecanismo De Acción

The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets and pathways. The compound binds to carbohydrate-binding proteins, facilitating cell-cell recognition and signal transduction. It also participates in the biosynthesis of glycoconjugates, which are essential for various biological processes .

Comparación Con Compuestos Similares

Similar Compounds

4-O-|A-Galactopyranosyl-D-mannopyranose: A precursor to the octaacetate derivative, involved in similar biological processes.

2-epi-Lactose: An epimer of lactose, known for its prebiotic effects and role in promoting intestinal mineral absorption.

Uniqueness

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is unique due to its fully acetylated structure, which enhances its stability and reactivity compared to its non-acetylated counterparts. This makes it particularly valuable in synthetic chemistry and industrial applications .

Actividad Biológica

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate that has garnered attention for its potential biological activities. This compound belongs to the class of glycosides and is characterized by multiple acetyl groups and galactose moieties linked to a mannose backbone. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

Structural Characteristics

The molecular structure of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-mannopyranose can be summarized as follows:

- Molecular Formula : CHO

- Molecular Weight : 402.48 g/mol

- Functional Groups : Acetyl groups (–COCH), hydroxyl groups (–OH), and glycosidic linkages.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of various acetylated carbohydrates. While specific data on 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-mannopyranose is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance:

- Case Study : A derivative with similar structural features showed inhibitory effects against Escherichia coli and Staphylococcus aureus in vitro .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of glycosides are of particular interest in cancer research. Some studies suggest that acetylated sugars can enhance the cytotoxicity of chemotherapeutic agents:

- Research Findings : In a study evaluating the cytotoxic effects of various glycosides on cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives exhibited varying degrees of inhibition on cell proliferation. The presence of sugar moieties was shown to influence the overall activity positively .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Glycoside A | MCF-7 | 25 | Moderate |

| Glycoside B | HCT 116 | 15 | High |

| 1,2,3,6-Tetra-O-acetyl... | TBD | TBD | TBD |

Immunomodulatory Effects

Acetylated carbohydrates often exhibit immunomodulatory properties. They can enhance immune responses or modulate inflammation:

- Case Study : A related compound was shown to stimulate macrophage activity and increase cytokine production in vitro . This suggests potential applications in enhancing immune responses.

Synthesis and Purification

The synthesis of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-mannopyranose typically involves multi-step reactions including per-O-acetylation followed by glycosidic bond formation:

- Per-O-acetylation : Using acetic anhydride to acetylate D-mannose.

- Glycosidic Bond Formation : Employing specific catalysts to facilitate the formation of the β-D-galactopyranoside linkage.

Propiedades

IUPAC Name |

[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,26-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-VHPQPXNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747847 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20880-65-3 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.